Imipramine-d6
Description
Imipramine-d6 is a deuterium-labeled analog of imipramine hydrochloride, a tricyclic antidepressant (TCA) primarily used to inhibit serotonin (SERT) and norepinephrine (NET) transporters. This compound replaces six hydrogen atoms with deuterium, enhancing its stability in metabolic studies without significantly altering its pharmacodynamic properties . It exhibits an IC50 of 32 nM for SERT inhibition and is utilized in research to track parent drug metabolism, quantify metabolites (e.g., 2-hydroxy imipramine), and study exosome secretion modulation via acid sphingomyelinase (aSMase) inhibition . Its primary application lies in mass spectrometry, where it serves as an internal standard for precise quantification of imipramine and its metabolites in biological samples .
Properties
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGWQEUPMDMJNV-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662038 | |
| Record name | 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65100-45-0 | |
| Record name | 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 65100-45-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Base Compound Synthesis
Imipramine’s core structure, 3-(10,11-dihydro-N,N-dimethyl-5H-dibenz[b,f]azepine-5-propanamine), is synthesized via a multi-step process involving dibenzazepine ring formation and subsequent alkylation. For deuterated analogs, critical hydrogen atoms (e.g., methyl groups or aromatic positions) are replaced with deuterium during intermediate stages.
Key Steps from Imipramine Pamoate Synthesis:
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Imipramine Base Preparation: Imipramine hydrochloride is treated with sodium hydroxide to yield the free base, which is then isolated via solvent extraction.
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Deuteration Strategy: Introducing deuterium at the N-methyl positions could involve substituting groups with during alkylation. For example, using deuterated methyl iodide () in the final alkylation step.
Deuteration Techniques for Imipramine-d6
Isotopic Exchange Reactions
Deuterium incorporation often employs proton-deuterium exchange under controlled conditions:
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Acidic/Base-Catalyzed Exchange: Exposing Imipramine to deuterated solvents (e.g., ) at elevated temperatures facilitates H/D substitution at labile positions (e.g., amine hydrogens).
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Catalytic Deuterogenation: Using platinum or palladium catalysts in atmosphere to saturate double bonds with deuterium.
Deuteration via Synthetic Intermediates
Building this compound from deuterated precursors ensures higher isotopic purity:
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Deuterated Dibenzazepine Synthesis: Starting with deuterated aniline derivatives to construct the tricyclic core.
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Alkylation with Deuterated Reagents: Using or to introduce deuterated methyl groups during the final alkylation step.
Solvent and Reaction Optimization
Solvent Selection
The choice of solvent significantly impacts yield and purity, as demonstrated in Imipramine Pamoate synthesis:
| Solvent | Role in Synthesis | Purity (%) | Yield (%) |
|---|---|---|---|
| Dichloromethane | Facilitates acid-base reaction | 99.7–99.9 | 92–98 |
| Ethyl Acetate | Precipitation medium | 99.8 | 96 |
| Acetone | Anti-solvent for crystallization | 99.7 | 95 |
For deuteration, deuterated solvents (e.g., ) may enhance isotopic incorporation while maintaining reaction efficiency.
Reaction Conditions
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Temperature: Optimal range of 20–50°C, avoiding thermal degradation of deuterated intermediates.
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Stirring Duration: 12–16 hours ensures complete reaction, particularly for slow deuteration processes.
Purification and Characterization
Crystallization Techniques
This compound can be purified via solvent-antisolvent methods:
Analytical Validation
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HPLC Analysis: Purity >99.7% confirmed via high-performance liquid chromatography (Fig. 1).
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Spectroscopic Methods:
Challenges and Mitigation Strategies
Isotopic Dilution
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Cause: Incomplete deuteration during synthesis.
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Solution: Use excess deuterated reagents and repeat exchange reactions.
Byproduct Formation
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Cause: Residual protons in deuterated solvents.
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Solution: Employ high-purity (99.9% deuterium) and anhydrous conditions.
Comparative Analysis with Non-Deuterated Imipramine
| Parameter | Imipramine | This compound |
|---|---|---|
| Molecular Weight | 280.41 g/mol | 286.46 g/mol |
| Metabolic Stability | Lower | Enhanced (C-D bond inertia) |
| Analytical Utility | Limited | Ideal for MS-based assays |
Industrial Scalability
Large-scale production adapts laboratory methods:
Chemical Reactions Analysis
Types of Reactions: Imipramine-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Imipramine can be oxidized to form imipramine N-oxide.
N-Demethylation: This reaction converts imipramine to desipramine, an active metabolite.
Hydroxylation: Both imipramine and desipramine can be hydroxylated by enzymes such as cytochrome P450.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or peracids.
N-Demethylation: Catalyzed by enzymes like cytochrome P450.
Hydroxylation: Also catalyzed by cytochrome P450 enzymes under physiological conditions.
Major Products:
Imipramine N-oxide: Formed through oxidation.
Desipramine: Formed through N-demethylation.
Hydroxylated Metabolites: Formed through hydroxylation.
Scientific Research Applications
Imipramine-d6 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of imipramine in biological systems.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of imipramine.
Drug Interaction Studies: Used to investigate interactions between imipramine and other drugs.
Clinical Research: Employed in clinical trials to monitor drug levels and ensure accurate dosing
Mechanism of Action
Imipramine-d6, like imipramine, works by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood. The compound binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of these neurotransmitters by neurons .
Comparison with Similar Compounds
Imipramine (Non-Deuterated Parent Compound)
- Mechanism: Inhibits SERT and NET, increasing synaptic serotonin and norepinephrine levels .
- Clinical Use : Approved for major depressive disorder and enuresis. Efficacy is comparable to amitriptyline but with nuanced differences in side effect profiles .
- Metabolism : Primarily metabolized by CYP2D6 to desipramine (active metabolite) and 2-hydroxy imipramine (inactive). Poor CYP2D6 metabolizers require dose adjustments .
- Key Difference : Imipramine-d6 lacks therapeutic use but enhances analytical accuracy in pharmacokinetic studies .
Amitriptyline
- Mechanism : Dual SERT/NET inhibition with stronger anticholinergic and antihistaminergic effects than imipramine .
- Clinical Use : Superior efficacy in severe depression but higher sedation and weight gain risks .
- Structural Difference : A tertiary amine (vs. imipramine’s secondary amine), contributing to broader receptor affinity.
Clomipramine
Table 1: Structural and Functional Comparison of TCAs
| Compound | Deuterated? | Primary Targets | CYP Metabolism | Clinical Use |
|---|---|---|---|---|
| This compound | Yes | SERT, NET | N/A (research use) | Analytical standard |
| Imipramine | No | SERT, NET | CYP2D6, CYP3A4 | Depression, enuresis |
| Amitriptyline | No | SERT, NET, mAChR, H1 | CYP2C19, CYP3A4 | Severe depression |
| Clomipramine | No | SERT > NET | CYP2D6, CYP1A2 | OCD, depression |
Comparison with Functionally Similar Monoamine Reuptake Inhibitors
Indatraline Hydrochloride
Cocaine
Comparison with Deuterated Analogs
Balipramine Hydrochloride-d6
2-Hydroxy this compound β-D-Glucuronide
Table 2: Deuterated Compounds in Research
| Compound | Application | Metabolic Pathway Studied |
|---|---|---|
| This compound | Quantification of imipramine | Phase I (CYP2D6) |
| 2-Hydroxy this compound | Tracking hydroxylated metabolites | Phase I oxidation |
| 2-Hydroxy this compound-gluc | Glucuronidation kinetics | Phase II conjugation |
| Balipramine-d6 | Comparative metabolic stability | CYP-mediated oxidation |
Metabolic Stability and Isotope Effects
Deuteration in this compound reduces metabolic degradation rates (kinetic isotope effect), prolonging its half-life in vitro. This property is critical for accurate metabolite tracking, contrasting with non-deuterated TCAs like imipramine, which undergo rapid CYP2D6-mediated conversion to desipramine .
Biological Activity
Imipramine-d6 is a deuterium-labeled derivative of the tricyclic antidepressant imipramine, which is primarily used in research settings to investigate its pharmacological properties and mechanisms of action. This compound retains the biological activity of its parent molecule while offering enhanced analytical capabilities due to its stable isotope labeling. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
This compound functions primarily as a serotonin and norepinephrine reuptake inhibitor (SNRI) . By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, which can enhance mood and alleviate depressive symptoms. The compound has an IC50 value of 32 nM for the serotonin transporter, indicating its potency in this regard .
Key Mechanisms:
- Serotonin Reuptake Inhibition: Increases serotonin levels, which is crucial for mood regulation.
- Norepinephrine Reuptake Inhibition: Enhances norepinephrine availability, contributing to improved energy and alertness.
- Neurochemical Pathways: Studies suggest that this compound may influence various neurochemical pathways beyond serotonin and norepinephrine, making it a valuable tool for understanding antidepressant mechanisms.
Applications in Research
This compound is widely utilized in pharmacokinetic studies due to its stable isotope labeling. This feature allows researchers to track the compound's metabolism and distribution within biological systems without altering its pharmacological properties. Some notable applications include:
- Proteomics: Used for quantifying drug interactions with proteins involved in neurotransmitter transport.
- Metabolic Studies: Facilitates the investigation of metabolic pathways affected by antidepressants.
- Drug Development: Assists in understanding the pharmacokinetics of new antidepressant formulations .
Case Studies and Research Findings
Several studies have examined the effects of this compound and its parent compound on various conditions:
- Antidepressant Efficacy:
- Cardiotoxicity Assessment:
- Cytotoxicity in Cancer Cells:
Comparative Data Table
| Property | This compound | Imipramine |
|---|---|---|
| Molecular Formula | C19H18D6N2 | C19H24N2 |
| Molecular Weight | 286.44 g/mol | 280.37 g/mol |
| IC50 (Serotonin Transporter) | 32 nM | 35 nM |
| Primary Use | Research | Clinical treatment |
| Key Mechanism | SNRI | SNRI |
Q & A
Basic: What analytical methods are most effective for quantifying Imipramine-d6 in biological matrices, and how should they be validated?
This compound, a deuterated analog of imipramine, is commonly quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for isotopic analogs. Key validation parameters include:
- Selectivity : Ensure no interference from endogenous compounds or metabolites in matrices like plasma or brain tissue.
- Linearity : Validate over a concentration range covering expected pharmacokinetic levels (e.g., 1–1000 ng/mL).
- Accuracy/Precision : Meet FDA guidelines (e.g., ±15% deviation for accuracy, <15% RSD for precision).
- Stability : Assess short-term (room temperature) and long-term (-80°C) storage conditions .
Basic: How does deuterium labeling in this compound influence its metabolic stability compared to non-deuterated imipramine?
Deuterium substitution at specific positions (e.g., methyl groups) reduces cytochrome P450-mediated metabolism via the kinetic isotope effect (KIE), slowing hydrogen/deuterium abstraction. This increases the compound’s half-life, making it a robust internal standard for pharmacokinetic studies. However, the extent of stabilization depends on the labeling position and enzyme-substrate interactions .
Advanced: What experimental design considerations are critical when using this compound to study serotonin transporter (SERT) inhibition kinetics?
To avoid confounding factors:
- Control for Isotope Effects : Verify that deuterium labeling does not alter SERT binding affinity by comparing inhibition constants (IC50) of this compound and non-deuterated imipramine.
- Matrix Effects : Use matched matrices (e.g., plasma from the same species) to account for ion suppression/enhancement in LC-MS/MS.
- Dose-Response Curves : Include multiple concentrations (e.g., 0.1–100 nM) to assess competitive vs. non-competitive inhibition mechanisms.
- Replicate Experiments : Perform triplicate runs to address variability in transporter expression levels (e.g., in HEK293 cell models) .
Advanced: How should researchers address contradictions between in vitro and in vivo data on this compound’s role in exosome secretion inhibition?
Conflicting results often arise from differences in experimental systems:
- In Vitro Limitations : Cell lines (e.g., MCF-7) may lack physiological concentrations of aSMase or lipid raft components critical for exosome biogenesis.
- In Vivo Complexity : Plasma protein binding or tissue distribution in animal models may reduce this compound bioavailability.
Resolution Strategy :
Basic: What are the primary applications of this compound in neuropharmacology research?
This compound is primarily used as:
- Internal Standard : For quantifying imipramine and metabolites in LC-MS/MS assays.
- Mechanistic Probe : To study SERT inhibition kinetics and its impact on serotonin reuptake in depression models.
- Tracer in ADME Studies : Track metabolic pathways without interference from endogenous compounds .
Advanced: How can researchers optimize this compound’s use in cross-species pharmacokinetic studies while accounting for interspecies variability?
- Allometric Scaling : Adjust doses based on body surface area and metabolic rate differences (e.g., rat vs. human).
- Species-Specific Metabolism : Characterize major metabolites (e.g., desipramine-d6) in each species using hepatocyte incubation assays.
- Protein Binding Corrections : Measure free drug concentrations in plasma using ultrafiltration to account for species-specific albumin binding .
Basic: What quality control measures are essential when synthesizing this compound for research use?
- Isotopic Purity : Confirm ≥98% deuterium incorporation via nuclear magnetic resonance (NMR) or high-resolution MS.
- Chemical Stability : Test under storage conditions (e.g., -20°C vs. room temperature) to prevent degradation.
- Batch Consistency : Ensure reproducibility across synthesis batches using standardized protocols .
Advanced: What statistical approaches are recommended for analyzing dose-dependent effects of this compound in longitudinal studies?
- Mixed-Effects Models : Account for inter-individual variability and repeated measurements over time.
- Nonlinear Regression : Fit dose-response data to sigmoidal curves (e.g., Hill equation) to estimate EC50 and efficacy.
- Survival Analysis : For studies assessing long-term outcomes (e.g., behavioral changes in rodent models) .
Advanced: How can researchers validate this compound’s specificity in multiplex assays with structurally similar antidepressants?
- Cross-Reactivity Testing : Co-incubate this compound with analogs (e.g., amitriptyline-d6) to assess assay interference.
- Fragment Ion Analysis : Use MS/MS to identify unique product ions for this compound, avoiding overlaps.
- Silencing Experiments : Knock down SERT in cell models to confirm this compound’s target specificity .
Basic: What ethical and regulatory guidelines apply to using this compound in preclinical studies?
- Animal Welfare : Follow ARRIVE 2.0 guidelines for reporting in vivo experiments.
- Deuterated Compound Safety : Submit protocols to institutional biosafety committees (IBCs) for review, even if this compound is not classified as a drug.
- Data Transparency : Share raw LC-MS/MS data and synthesis protocols in public repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
